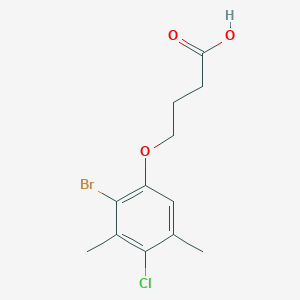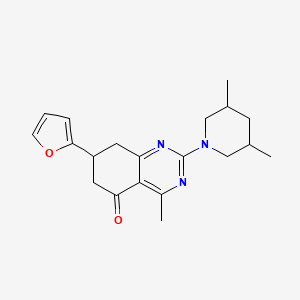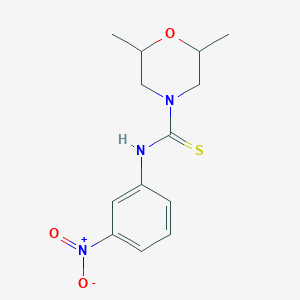
4-(4-异丙苯基)-7,7-二甲基-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
描述
Synthesis Analysis
Synthesis of quinolinedione derivatives typically involves condensation reactions, cyclization processes, and modifications of existing quinoline or pyrazole scaffolds. For example, the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones involves cyclocondensation of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone, indicating a versatile approach to scaffold modification and functionalization in the quinolinedione series (Lipson et al., 2006).
Molecular Structure Analysis
Molecular structure analyses, often conducted using X-ray crystallography or computational methods like DFT, provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall geometry of the molecules. Studies employing DFT calculations have elucidated the structural parameters, spectroscopic characterization, and molecular interactions of similar compounds, contributing to a deeper understanding of their molecular frameworks and properties (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinolinedione derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for functionalization. For instance, acetylenic amine derivatives of 5,8-quinolinedione showcase the influence of substituent position on the formation of H-bonds and the IR spectral characteristics, indicating the compound's reactivity and interaction potential (Kadela-Tomanek et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structures and solvatochromic properties of diaryl quinone methides, for example, provide insight into the compound's solid-state characteristics and solubility behaviors (Sarma et al., 2007).
Chemical Properties Analysis
The chemical properties of quinolinediones, such as reactivity, stability, and interaction with other molecules, can be inferred from spectroscopic analyses and theoretical studies. Spectroscopic and electrochemical properties of similar compounds reveal insights into their stability, reactivity, and potential applications in various fields (Kawase et al., 2004).
科学研究应用
杂环芳香胺代谢物的生物监测
人体暴露和代谢
对杂环芳香胺的典型代表 MeIQx 等 HCA 的研究展示了生物监测程序在分析和量化人体尿液中代谢物方面的应用。这有助于了解人体通过食用熟肉接触致癌化合物的过程,以及涉及 N-氧化作用的代谢过程。此类研究有助于评估致癌物的膳食摄入量及其潜在健康风险 (Stillwell 等,1999)。
膳食杂环胺和癌症风险
致癌性和风险评估
对在高温下烹制的肉类中的 HCA(如 MeIQx 和 PhIP)的致癌潜力的研究,突出了它们与癌症研究的相关性。这些研究探讨了 HCA 摄入与癌症风险(如肺癌)增加之间的关联,从而为膳食建议和癌症预防策略提供信息 (Sinha 等,2000)。
食物中的致癌杂环胺
食品安全和公共卫生
杂环胺 HCA 存在于正常饮食者的尿液中,但不存在于接受肠外营养的患者的尿液中,这表明人体持续通过食物接触这些化合物。这项研究对于旨在减少接触潜在膳食致癌物的食品安全法规和公共卫生政策至关重要 (Ushiyama 等,1991)。
大分子加合物形成
毒理学意义
对人类和啮齿动物中低剂量的杂环胺(如 MeIQx)与蛋白质和 DNA 加合物形成的研究阐明了这些化合物的毒理学意义。了解这些胺在分子水平上如何与 DNA 和蛋白质相互作用对于评估其诱变和致癌潜力至关重要,有助于风险评估和缓解策略的制定 (Turteltaub 等,1999)。
属性
IUPAC Name |
7,7-dimethyl-4-(4-propan-2-ylphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-12(2)13-5-7-14(8-6-13)15-9-18(23)21-16-10-20(3,4)11-17(22)19(15)16/h5-8,12,15H,9-11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFCKKANRMBDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4617375.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)
![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)


![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4617419.png)

![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4617482.png)